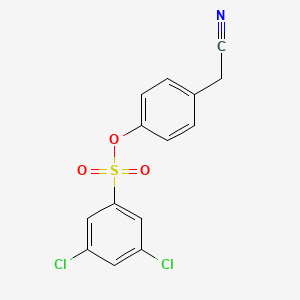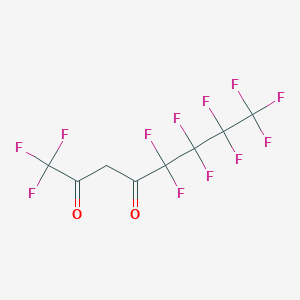
3H,3H-Perfluorooctane-2,4-dione
Übersicht
Beschreibung
3H,3H-Perfluorooctane-2,4-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
The synthesis of 3H,3H-Perfluorooctane-2,4-dione typically involves the fluorination of octane derivatives. The process can be carried out using different fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms. Industrial production methods often employ large-scale fluorination reactors to achieve high yields and purity.
Analyse Chemischer Reaktionen
3H,3H-Perfluorooctane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H,3H-Perfluorooctane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 3H,3H-Perfluorooctane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include nucleophilic substitution and oxidative addition, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 3H,3H-Perfluorooctane-2,4-dione is unique due to its high degree of fluorination and specific structural arrangement. Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications, but with different reactivity and environmental impact.
Perfluorooctanesulfonic acid (PFOS): Another widely used fluorinated compound with distinct properties and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical behavior and uses.
These comparisons highlight the unique attributes of this compound, particularly its stability and versatility in various applications.
Eigenschaften
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYZRDLOGYCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382155 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-40-6 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



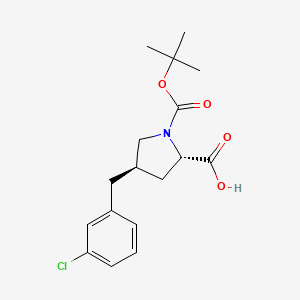
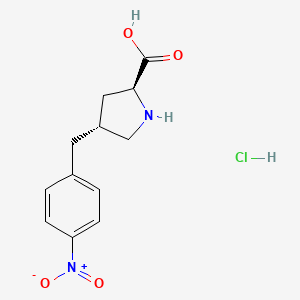
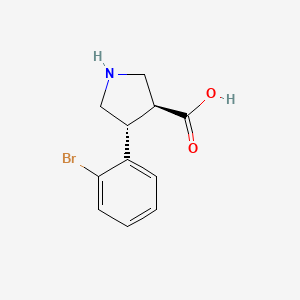
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)


![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)


![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
